

# Efficacy of UNC2025 in Preclinical PDX Models

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## Compound Focus: UNC2025

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The following table summarizes key experimental data on the therapeutic efficacy of **UNC2025** from peer-reviewed studies using leukemia PDX models [1] [2]:

Study Model	Treatment Regimen	Key Efficacy Findings	Reported Metrics
697 B-ALL Cell Line Xenograft [2]	60 mg/kg, orally, once daily	Significant therapeutic effect; prolonged survival.	≈ 2-fold increase in median survival.
Patient-Derived AML Xenograft [2]	60 mg/kg, orally, once daily	Induced disease regression.	Dose-dependent decrease in tumor burden.
Leukemia Xenografts (General) [1]	Oral administration	Significant therapeutic effects across models.	Dose-dependent decreases in tumor burden; consistent 2-fold increase in median survival.
Combination with Methotrexate [1] [2]	UNC2025 (60 mg/kg, oral) + Methotrexate	Enhanced sensitivity to methotrexate <i>in vivo</i> .	Suggests potential for combination therapy and chemotherapy dose reduction.

## Experimental Protocols in PDX Models

The efficacy data in the table above were generated using the following standardized methodologies [2]:

## In Vivo PDX Model Establishment and Drug Testing

- **Model Generation:** Immunodeficient NOD.Cg-Prkdc<sup>scid</sup> Il2rg<sup>tm1Wjl</sup>/SzJ (NSG) or NSG-SGM3 (NSGS) mice were used.
- **Engraftment:** Mice were injected via tail vein with human leukemia cells (e.g., 697 B-ALL cell line) or mononuclear cells from a primary AML patient sample.
- **Treatment:** Once leukemia was established, mice were randomized into treatment groups. **UNC2025** was administered **orally (by gavage)** at 60 mg/kg, once daily. The control group received a saline vehicle.
- **Efficacy Assessment:**
  - **Tumor Burden:** Monitored using bioluminescence imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells in bone marrow.
  - **Survival:** Mice were monitored for survival, with endpoints defined by specific humane criteria (e.g., >20% weight loss).

## Supporting In Vitro Mechanistic Assays

To elucidate the mechanism of action, the following *in vitro* experiments were conducted on MERTK-expressing leukemia cell lines [2]:

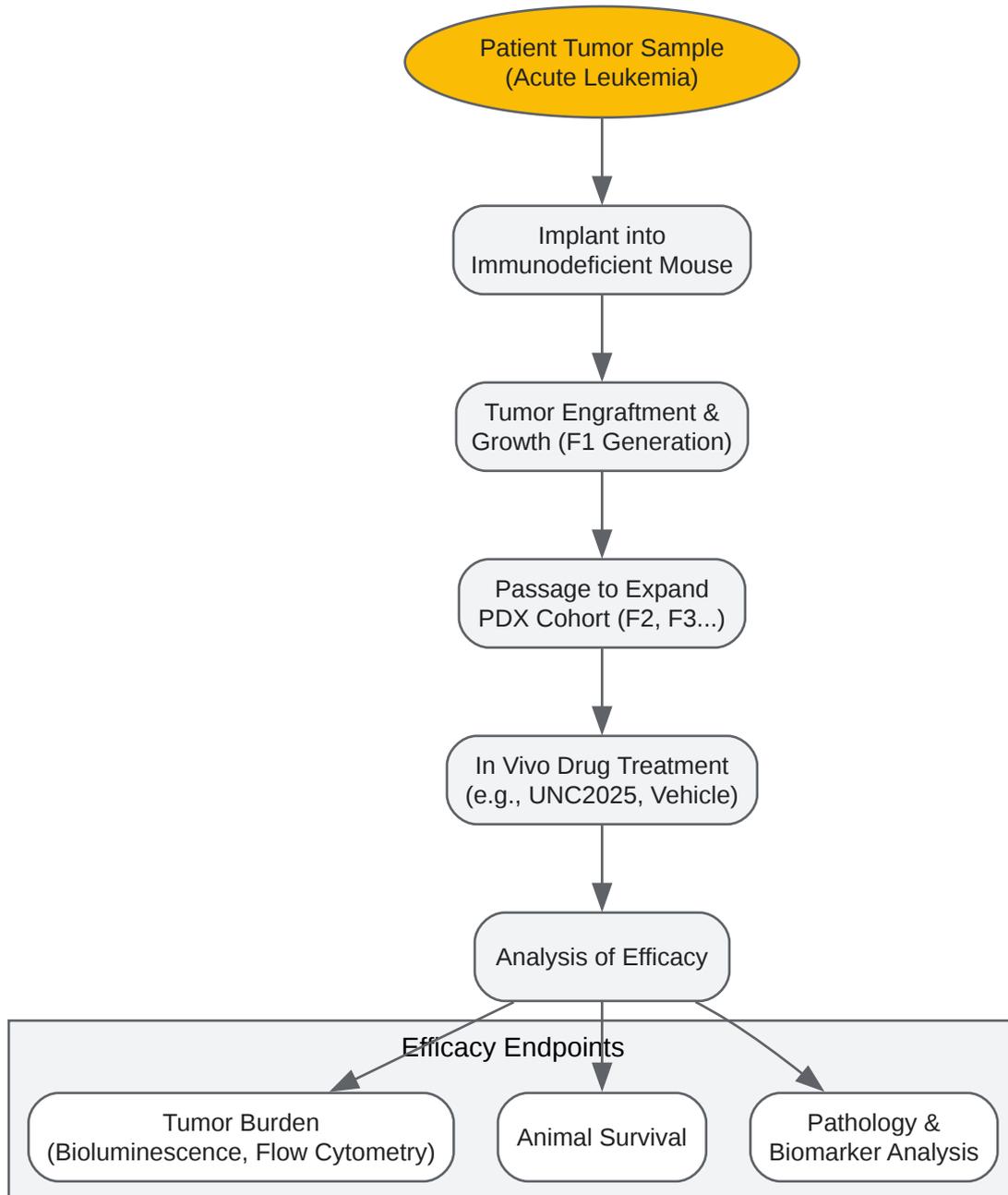
- **Immunoblot Analysis:** Used to detect inhibition of MERTK phosphorylation and downstream signaling proteins (STAT6, AKT, ERK1/2) after cell treatment with **UNC2025**.
- **Apoptosis Assay:** Cells were cultured with **UNC2025** and stained with YO-PRO-1 and propidium iodide, then analyzed by flow cytometry to quantify early and late apoptotic cells.
- **Colony-Formation Assay:** Leukemia cells were cultured in methylcellulose or agar with **UNC2025**, and the number of colonies was counted after 7-14 days to assess loss of proliferative capacity.

## UNC2025 Properties & PDX Model Workflow

**UNC2025** is an orally bioavailable small-molecule inhibitor that potently targets the MERTK tyrosine kinase, and also exhibits high activity against FLT3, another important target in acute myeloid leukemia (AML) [3] [1]. Its favorable drug metabolism and pharmacokinetics (DMPK) profile, including high oral bioavailability, were key achievements in its development [3].

The diagram below illustrates the typical workflow for establishing a PDX model and evaluating a drug like **UNC2025**, which underpins the experimental data.

## Patient-Derived Xenograft (PDX) Model Workflow



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## Key Conclusions for Researchers

- **Promising Efficacy:** **UNC2025** demonstrates significant single-agent activity in PDX models of MERTK-expressing leukemia, including cases of disease regression [1] [2].

- **Synergistic Potential:** Its ability to synergize with standard chemotherapeutics like methotrexate suggests a viable strategy for combination regimens, potentially to reduce chemotherapy doses and associated toxicities [1] [2].
- **Superior Model Predictive Value:** The use of PDX models, which better preserve the original tumor's genetics and heterogeneity, increases the translational relevance of these findings compared to traditional cell-line xenografts [4].

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## References

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